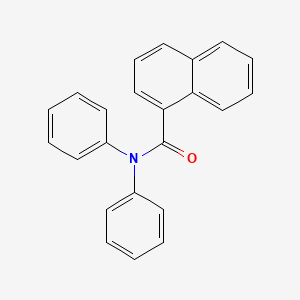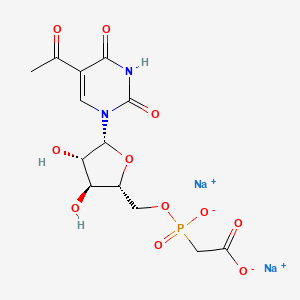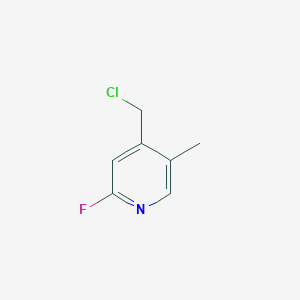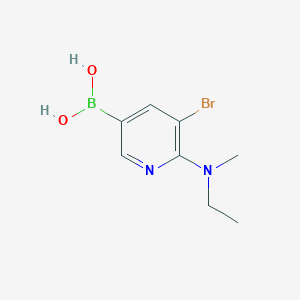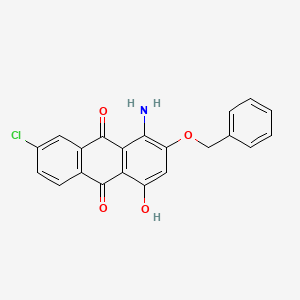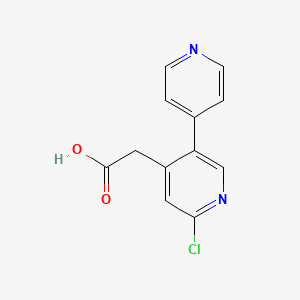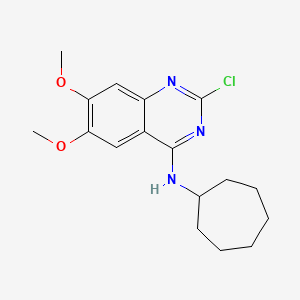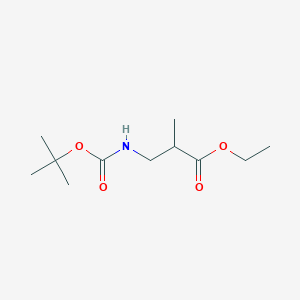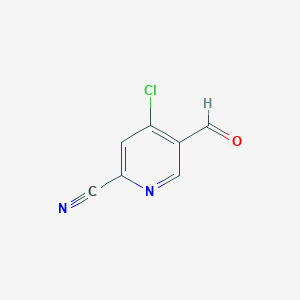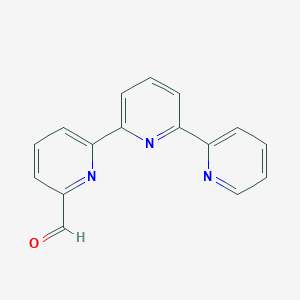![molecular formula C24H29BO6 B13140103 Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is a complex organic compound featuring a biphenyl core with ester and boronate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Boronate Group: The boronate group is introduced via a reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the efficiency of catalysts used.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dimethanol.
Substitution: Various halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology
The boronate group can interact with biological molecules, making this compound useful in the development of sensors for detecting saccharides and other biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mécanisme D'action
The compound exerts its effects primarily through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a catalyst in cross-coupling reactions and in its biological applications as a sensor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in its boronate functionality but lacks the biphenyl core and ester groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the boronate group but is a simpler molecule without the biphenyl structure.
Biphenyl-3,5-dicarboxylic Acid: Contains the biphenyl core and carboxyl groups but lacks the boronate functionality.
Uniqueness
Diethyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylate is unique due to its combination of a biphenyl core, ester groups, and a boronate group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C24H29BO6 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
diethyl 5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H29BO6/c1-7-28-21(26)18-13-17(14-19(15-18)22(27)29-8-2)16-9-11-20(12-10-16)25-30-23(3,4)24(5,6)31-25/h9-15H,7-8H2,1-6H3 |
Clé InChI |
DWZUUPFFJBOKCQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


